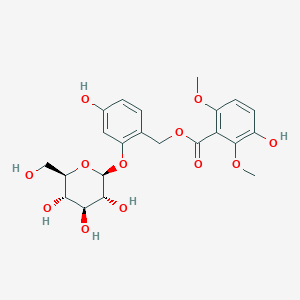

Curculigoside C

Description

Properties

IUPAC Name |

[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUSYGYNSWPGB-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Origin and Properties of Curculigoside C

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Curculigoside C, a phenolic glucoside of significant interest in phytochemical and pharmacological research. It details its natural source, chemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents pharmacokinetic data and explores associated biological pathways to support further research and development.

Natural Origin

This compound is a naturally occurring phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn., a medicinal plant belonging to the Amaryllidaceae family.[1][2] This plant, commonly known as "Kali Musli," has a history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating various ailments.[2][3] this compound is one of several bioactive compounds found in the plant, alongside other phenolic glucosides like Curculigoside A and B.[1][2] The structure of this compound was elucidated as 5-hydroxy-2-O-β-D-glucopyranosyl benzyl-3′-hydroxy-2′,6′-dimethoxybenzoate through spectroscopic analysis.[1]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its detection, isolation, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₆O₁₂ | [4] |

| Exact Mass | 482.142 g/mol | [4] |

| CAS Number | 851713-74-1 | [4] |

| Appearance | Solid at room temperature | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Boiling Point | 801.2 ± 65.0 °C at 760 mmHg | [4] |

| Flash Point | 276.5 ± 27.8 °C | [4] |

| LogP | -0.63 | [4] |

| Hydrogen Bond Donors | 6 | [4] |

| Hydrogen Bond Acceptors | 12 | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Curculigo orchioides rhizomes involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of established methodologies.[1][5]

Objective: To extract and purify this compound from the dried rhizomes of Curculigo orchioides.

Materials:

-

Dried and powdered rhizomes of C. orchioides

-

75% Aqueous Ethanol or Ethyl Acetate

-

Petroleum Ether

-

n-Butanol

-

Silica Gel (for column chromatography)

-

Sephadex LH-20

-

Methanol

-

Deionized Water

-

Rotary Evaporator

-

Chromatography Columns

-

Filtration apparatus

Methodology:

-

Preparation of Plant Material: The rhizomes of C. orchioides are first dried and then pulverized into a fine powder (100-120 mesh) to increase the surface area for efficient extraction.[1][5]

-

Solvent Extraction:

-

Concentration: The resulting filtrates are combined and concentrated under vacuum at 50°C using a rotary evaporator to yield a crude extract or thick cream.[1][5]

-

Liquid-Liquid Partitioning:

-

The concentrated ethanol extract is partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[1] The fraction containing this compound is retained for further purification.

-

If starting with an ethyl acetate crude cream, it can be dissolved in hot water and then re-extracted with ethyl acetate to refine the extract.[5]

-

-

Column Chromatography:

-

The target fraction from the partitioning step is subjected to silica gel column chromatography.[1]

-

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of ethyl acetate and methanol can be used to separate the compounds.[5]

-

-

Further Purification (Size-Exclusion Chromatography):

-

Fractions identified as containing this compound are further purified using Sephadex LH-20 column chromatography to remove smaller impurities.[1]

-

-

Recrystallization: The purified fraction is recrystallized using ethanol to obtain the final, high-purity this compound product.[5]

-

Drying and Identification: The crystalline product is vacuum-dried at approximately 70°C.[5] The final identification and structural confirmation are performed using spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[1]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have shown that it undergoes rapid oral absorption but has low absolute bioavailability.[6]

| Parameter (Dose) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) |

| 15 mg/kg | 0.106 | 2.022 | 2.01 |

| 30 mg/kg | 0.111 | 2.061 | 2.13 |

| 60 mg/kg | 0.111 | 2.048 | 2.39 |

| Data from a pharmacokinetic study in rats after intragastric administration.[6] |

The low bioavailability suggests extensive metabolism. The primary metabolic pathways identified include dehydration, glucosylation, demethylation, sulfonation, and cysteine conjugation.[6]

Biological Activity and Associated Signaling Pathways

This compound has demonstrated potent antioxidant and neuroprotective effects, in some cases superior to its parent compound, Curculigoside A.[6] While specific signaling pathways for this compound are still under detailed investigation, research on the parent compound, curculigoside, has implicated its involvement in modulating key inflammatory pathways. For instance, curculigoside has been shown to exhibit anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway.[1] This pathway is a critical regulator of immune responses and inflammation, making it a plausible target for the pharmacological actions of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]

- 5. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]

- 6. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Curculigoside C from Curculigo orchioides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification, presents quantitative data, and includes visualizations of the experimental workflow and associated signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Curculigo orchioides Gaertn., commonly known as "Kali Musli," is a perennial herb with a long history of use in traditional medicine systems, particularly in Ayurveda and Chinese medicine.[1] The rhizomes of this plant are rich in various phytochemicals, including phenolic glycosides, which are believed to be responsible for its diverse pharmacological activities.[2][3] Among these compounds, this compound has emerged as a molecule of interest.

The discovery and isolation of this compound have been pivotal in understanding the therapeutic potential of Curculigo orchioides. This guide aims to provide a detailed technical overview of the processes involved in obtaining this compound in a pure form, which is a critical first step for further pharmacological and clinical investigations.

Discovery and Structural Elucidation

This compound was first isolated from the rhizomes of Curculigo orchioides.[2] Its structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as 5-hydroxy-2-O-β-D-glucopyranosyl benzyl-3′-hydroxy-2′,6′-dimethoxybenzoate.[2]

Experimental Protocols

Plant Material and Extraction

The primary source material for the isolation of this compound is the dried rhizomes of Curculigo orchioides.

Protocol for Extraction:

-

Preparation of Plant Material: The dried rhizomes are pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered rhizomes are typically extracted with 75% aqueous ethanol or ethyl acetate.[2][4] A common method involves reflux extraction, where the solvent is heated to its boiling point to enhance extraction efficiency. This process is usually repeated three times to ensure maximum yield.[2] Another effective method is Soxhlet extraction with ethanol for 72 hours.

-

Concentration: The resulting extract is then concentrated under reduced pressure at a temperature below 50°C to obtain a crude extract.[2]

Purification of this compound

The crude extract is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound.

The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2] this compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

Column chromatography is a crucial step for the separation of this compound from other compounds in the enriched fraction. A combination of silica gel and Sephadex LH-20 column chromatography is commonly employed.[2]

Silica Gel Column Chromatography Protocol:

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).

-

Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. A patent for a similar compound suggests a gradient of ethyl acetate and methanol, starting from pure ethyl acetate and progressively increasing the proportion of methanol.[5]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Sephadex LH-20 Column Chromatography Protocol:

-

Stationary Phase: Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for purifying phenolic compounds.[6]

-

Mobile Phase: Methanol or a mixture of methanol and water is commonly used as the eluent.[7]

-

Fraction Collection: Fractions are collected and analyzed, often by HPLC, to isolate the pure this compound.

For obtaining highly pure this compound, a final purification step using preparative HPLC is often necessary.

Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column is typically used.[8][9]

-

Mobile Phase: A gradient system of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.0025% trifluoroacetic acid) is commonly employed.[9]

-

Detection: UV detection at a wavelength of around 280 nm is suitable for monitoring the elution of this compound.[8]

Data Presentation

Quantitative Data

The yield of this compound can vary depending on the source of the plant material and the extraction and purification methods employed.

| Parameter | Value | Reference |

| Yield from Crude Extract | Not explicitly stated in most literature, but a study on a similar compound, curculigoside, reported a yield of 72.8 mg from 300 mg of crude extract after purification.[8] | [8] |

| Purity (Post-Prep HPLC) | >99% | [8] |

| Content in Rhizomes | 0.11% to 0.35% | [10][11] |

| Ethanolic Extract Yield | 21.9% w/w | [12] |

Spectroscopic Data

Table 2: 1H and 13C NMR Data for this compound (in DMSO-d6) [2]

| Position | 13C δ (ppm) | 1H δ (ppm) (J in Hz) |

| Aromatic Ring A (Aglycone) | ||

| 1 | 127.4 | |

| 2 | 148.0 | |

| 3 | 117.8 | 7.10 (d, 8.4) |

| 4 | 115.2 | 6.72 (dd, 8.4, 2.4) |

| 5 | 152.7 | |

| 6 | 114.9 | 6.91 (d, 2.4) |

| 7 | 61.3 | 5.33 (s) |

| Aromatic Ring B (Benzoate) | ||

| 1' | 114.9 | |

| 2' | 152.7 | |

| 3' | 148.0 | |

| 4' | 115.2 | 6.55 (d, 8.4) |

| 5' | 117.8 | 6.55 (d, 8.4) |

| 6' | 127.4 | |

| 7' | 167.9 | |

| 2'-OCH3 | 56.5 | 3.70 (s) |

| 6'-OCH3 | 56.5 | 3.71 (s) |

| Glucose Moiety | ||

| 1'' | 104.9 | 4.63 (d, 6.6) |

| 2'' | 74.5 | |

| 3'' | 77.8 | |

| 4'' | 71.0 | |

| 5'' | 77.8 | |

| 6'' | 62.1 |

Mass Spectrometry Data:

-

ESI-MS: The electrospray ionization mass spectrum of this compound typically shows a protonated molecule [M+H]+ at m/z 483.1492 and a sodium adduct [M+Na]+ at m/z 505.1316.[2]

-

MS/MS Fragmentation: Key fragment ions observed in the MS/MS spectrum include m/z 321.1053 (loss of the glucose moiety) and further fragments at m/z 303.0952, 261.0605, 220.9952, 181.0598, and 123.1042, which correspond to the fragmentation of the aglycone part.[2]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory and other biological activities through the modulation of the JAK/STAT/NF-κB signaling pathway. It has been shown to downregulate the expression of key proteins in this pathway.

Caption: Inhibition of the JAK/STAT/NF-κB pathway by this compound.

Conclusion

The isolation and characterization of this compound from Curculigo orchioides provide a foundation for exploring its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its promise as a lead compound for new drug discovery.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Buy this compound | 851713-74-1 [smolecule.com]

- 5. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

The Biosynthesis of Curculigoside C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthesis pathway of Curculigoside C, a phenolic glucoside with notable antioxidant and neuroprotective properties found in plants of the Curculigo genus, particularly Curculigo orchioides. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and therapeutic potential of this compound.

Introduction to this compound

This compound is a phenolic glycoside that has garnered scientific interest for its potential pharmacological applications. Structurally, it is the C-3' hydroxylation product of Curculigoside A. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic efficacy. While the complete enzymatic pathway has not been fully elucidated in Curculigo orchioides, a proposed pathway can be constructed based on established principles of phenolic compound biosynthesis in plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway likely involves a series of enzymatic reactions including hydroxylation, glycosylation, and esterification.

Phenylpropanoid Pathway Precursors

The journey begins with the aromatic amino acid L-tyrosine, which has been suggested to be a more efficient precursor than L-phenylalanine for curculigoside synthesis in C. orchioides[1]. Through a series of enzymatic steps, L-tyrosine is converted into key intermediates that form the backbone of this compound.

Key Enzymatic Steps

The proposed pathway can be broken down into the following key stages:

-

Formation of the Benzoic Acid Moiety: The synthesis of the 3-hydroxy-2,6-dimethoxybenzoate portion of this compound likely proceeds through a branch of the phenylpropanoid pathway. This involves a series of hydroxylations and methylations of a C6-C1 precursor derived from the shikimate pathway.

-

Formation of the Glucosylated Benzyl Alcohol Moiety: The 5-hydroxy-2-O-β-D-glucopyranosyl benzyl alcohol moiety is also derived from the phenylpropanoid pathway. A key intermediate, likely p-coumaric acid, undergoes further reduction and hydroxylation.

-

Glycosylation: A crucial step is the attachment of a glucose molecule to the benzyl alcohol intermediate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the phenolic hydroxyl group.

-

Esterification: The glucosylated benzyl alcohol and the benzoic acid derivative are then joined via an ester linkage to form Curculigoside A.

-

Hydroxylation to Form this compound: The final step is the specific hydroxylation of Curculigoside A at the C-3' position of the benzoic acid ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, yielding this compound.

Regulation of Biosynthesis

The biosynthesis of this compound is likely regulated by various internal and external factors. Studies have shown that the application of elicitors, such as salicylic acid (SA) and polyethylene glycol (PEG), can significantly enhance the production of curculigoside in in vitro cultures of C. orchioides. This suggests the involvement of plant stress response signaling pathways in regulating the expression of key biosynthetic genes.

Quantitative Data on Curculigoside Production

The following tables summarize quantitative data from studies on this compound and related compounds.

Table 1: Effect of Elicitors on Curculigoside Content in C. orchioides In Vitro Cultures

| Elicitor | Concentration | Duration | Curculigoside Content (µg/mg EDW) | Fold Increase |

| Control | - | 1 week | 110.00 ± 0.00 | - |

| Salicylic Acid | 10 ppm | 1 week | 263.75 ± 0.24 | 2.4 |

| PEG 6000 | 10,000 ppm | 2 weeks | 260.05 ± 0.93 | 2.4 |

EDW: Extract Dry Weight. Data adapted from a study on in vitro cultures of C. orchioides.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration

| Dose (mg/kg) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) |

| 15 | 0.106 | 2.022 | 2.01 |

| 30 | 0.111 | 2.061 | 2.13 |

| 60 | 0.111 | 2.048 | 2.39 |

Data from a pharmacokinetic study in rats.[3][4][5]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from C. orchioides rhizomes.

-

Pulverization: Dried rhizomes of C. orchioides are ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as 60% aqueous ethanol or ethyl acetate, using methods like reflux or soxhlet extraction[6][7].

-

Solvent Evaporation: The extract is concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Purification by Column Chromatography: The crude extract is subjected to column chromatography for purification. Macroporous resins (e.g., D101) can be used for initial cleanup, followed by silica gel chromatography[6][7]. Elution is typically performed with a gradient of solvents, such as a mixture of ethyl acetate and methanol.

-

High-Speed Counter-Current Chromatography (HSCCC): For higher purity, HSCCC can be employed. A two-phase solvent system, for example, ethyl acetate-ethanol-water, is used for separation[6].

-

Recrystallization: The purified fractions containing this compound are further purified by recrystallization from a solvent like ethanol to obtain the pure compound.

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC)[8].

References

- 1. Enhanced Synthesis of Curculigoside by Stress and Amino Acids in Static Culture of Curculigo orchioides Gaertn (Kali Musli) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of phenolic glucosides - ProQuest [proquest.com]

- 3. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Rapid biosynthesis of phenolic glycosides and their derivatives from biomass-derived hydroxycinnamates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pharmacological Profile of Curculigoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Curculigoside C, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and the closely related compound, curculigoside, summarizing key findings on its mechanisms of action, and detailing experimental protocols from pivotal studies.

Core Pharmacological Activities

This compound and the broader class of curculigosides exhibit a range of biological activities, with notable effects in the domains of anti-inflammation, neuroprotection, and bone health. These properties are underpinned by the modulation of key cellular signaling pathways.

Anti-inflammatory and Anti-arthritic Effects

Curculigoside has demonstrated significant anti-arthritic effects. In a study utilizing a collagen-induced arthritis rat model, treatment with curculigoside at a dose of 50 mg/kg markedly reduced paw swelling and arthritis scores[1]. This therapeutic effect is associated with a reduction in pro-inflammatory cytokines. Specifically, curculigoside treatment decreased the serum levels of tumor necrosis factor (TNF)-α, interleukin (IL)-1β, IL-6, IL-10, IL-12, and IL-17A in these models[1][2].

The anti-inflammatory mechanism of curculigoside involves the regulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. In rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells, curculigoside inhibited cell proliferation in a time and concentration-dependent manner[1][2]. Further investigation revealed that curculigoside treatment downregulated the expression of JAK1, JAK3, and STAT3, while upregulating cytosolic NF-κB p65 and its inhibitor, IκB[1][2].

Neuroprotective Properties

This compound has been noted for its neuroprotective and antioxidant effects[3]. Studies on curculigoside have shown its potential in mitigating neuronal damage. For instance, it has been shown to protect against glutamate-induced neuronal cell loss in cortical neuron cultures in a time- and concentration-dependent manner[4]. Furthermore, curculigoside has been investigated for its therapeutic potential in spinal cord injury. It is suggested to regulate apoptosis and oxidative stress by modulating the Nrf-2/NQO-1 signaling pathway[5]. In a hydrogen peroxide-induced PC12 cell model, curculigoside treatment at concentrations of 1, 3, and 10 μM significantly increased cell viability[5].

Osteoprotective Effects

The potential of curculigoside in treating osteoporosis has been a significant area of research. It is believed to synergistically promote bone formation and inhibit bone resorption by up-regulating Runx2 and osteoprotegerin (OPG) expression and regulating the OPG/RANKL balance to inhibit osteoclast activity[6]. The osteoprotective effects of curculigoside are mediated through multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Curculigoside has been shown to enhance the osteogenic differentiation of human amniotic fluid-derived stem cells by up-regulating the expression of β-catenin and Cyclin D1[6]. In adipose-derived stem cells, curculigoside was found to induce osteogenic differentiation via the PI3K/Akt signaling pathway[7]. It has also been shown to prevent hydrogen peroxide-induced dysfunction and oxidative damage in calvarial osteoblasts[4].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and curculigoside from various experimental studies.

| Pharmacological Activity | Model System | Compound | Concentration/Dose | Observed Effect | Reference |

| Anti-arthritis | Collagen-Induced Arthritis Rats | Curculigoside | 50 mg/kg | Decreased paw swelling and arthritis scores | [1] |

| Anti-proliferation | MH7A cells | Curculigoside | Not specified | Time and concentration-dependent inhibition of cell proliferation | [1][2] |

| Neuroprotection | H2O2-induced PC12 cells | Curculigoside | 1, 3, 10 μM | Increased cell viability | [5] |

| Osteogenic Differentiation | Adipose-Derived Stem Cells | Curculigoside | 5 μM | No cytotoxicity; induced osteogenic differentiation | [7] |

| Osteogenic Differentiation | Human Amniotic Fluid-Derived Stem Cells | Curculigoside | 1-100 μg/mL | Stimulated alkaline phosphatase activity and calcium deposition | [8] |

Pharmacokinetics of this compound

A pharmacokinetic study in rats provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

| Pharmacokinetic Parameter | Intragastric Dose: 15 mg/kg | Intragastric Dose: 30 mg/kg | Intragastric Dose: 60 mg/kg | Intravenous Dose: 2.0 mg/kg | Reference |

| Tmax (h) | 0.106 | 0.111 | 0.111 | - | [3][9] |

| t1/2 (h) | 2.022 | 2.061 | 2.048 | - | [3][9] |

| Absolute Bioavailability (%) | 2.01 | 2.13 | 2.39 | - | [3][9] |

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used in key studies on curculigoside.

In Vivo Anti-Arthritis Study

-

Animal Model: Male Wistar rats (5–6 weeks old, 170–180 g) were used to induce a collagen-induced arthritis (CIA) model[1].

-

Induction of Arthritis: Arthritis was induced by immunization with type II collagen[1].

-

Treatment: Arthritic rats were treated with curculigoside at a dose of 50 mg/kg[1].

-

Assessment: Therapeutic effects were evaluated by measuring paw swelling and arthritis scores. Serum levels of TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A were determined[1]. Thymus and spleen indices were also determined[2].

In Vitro Anti-Proliferative Study

-

Cell Line: Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells were used[1][2].

-

Assay: The anti-proliferative effects of curculigoside were measured using the Cell Counting Kit-8 (CCK-8) assay[2].

-

Western Blotting: The expression levels of Janus kinase (JAK)1, JAK3, signal transducer and activator of transcription (STAT)3, nuclear factor (NF)-κB p65, and its inhibitor (IκB) were determined by western blotting[1][2].

In Vitro Neuroprotection Study

-

Cell Line: PC12 cells were used[5].

-

Induction of Injury: Oxidative stress was induced using hydrogen peroxide (H2O2) at a concentration of 300 μM[5].

-

Treatment: Cells were pre-treated with varying concentrations of curculigoside (1, 3, 10 μM) for 2 hours, followed by co-incubation with H2O2 for 24 hours[5].

-

Viability Assay: Cell viability was assessed using the MTT assay[5].

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: Curculigoside's anti-inflammatory mechanism via the JAK/STAT/NF-κB pathway.

Caption: Neuroprotective effect of Curculigoside via the Nrf-2/NQO-1 signaling pathway.

Caption: Osteoprotective effects of Curculigoside via PI3K/Akt and Wnt/β-catenin pathways.

References

- 1. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <i>Curculigo orchioides</i> Gaertn.: An Overview of Its Effects on Human Health - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curculigoside is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curculigoside improves osteogenesis of human amniotic fluid-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Neuroprotective Effects of Curculigoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the neuroprotective effects of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These protective actions are mediated by the modulation of several key signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature in many neurodegenerative disorders. This compound has been shown to effectively counteract oxidative stress by enhancing the endogenous antioxidant capacity of neuronal cells.

One of the primary mechanisms involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This cascade enhances the cellular defense against oxidative damage.[1]

Furthermore, this compound has been observed to directly scavenge free radicals and increase the levels of crucial intracellular antioxidants like glutathione (GSH) , while also boosting the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .[2]

Anti-Inflammatory Activity

Neuroinflammation, mediated by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to neuronal damage in neurodegenerative diseases. This compound exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In response to inflammatory stimuli, the inhibitor of NF-κB, IκBα, is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[3][4]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. This compound confers neuroprotection by modulating the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The pro-apoptotic protein Bax promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, leading to cell death. Conversely, the anti-apoptotic protein Bcl-2 inhibits this process. This compound has been demonstrated to increase the expression of Bcl-2 and decrease the expression of Bax, thereby increasing the Bcl-2/Bax ratio.[1] This shift in the balance between pro- and anti-apoptotic proteins prevents the release of cytochrome c and the activation of downstream caspases, ultimately inhibiting neuronal apoptosis.

Modulation of Other Signaling Pathways

Emerging evidence suggests that this compound also modulates other signaling pathways involved in neuronal survival and function. The PI3K/Akt signaling pathway , a crucial regulator of cell growth and survival, has been shown to be activated by this compound in models of ischemic brain injury.[5] Additionally, the AMPK/Nrf2 signaling pathway has been implicated in the this compound-mediated protection against mitochondrial dysfunction in models of Alzheimer's disease.[6]

Signaling Pathway Diagrams

References

- 1. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Curculigoside on Memory Impairment and Bone Loss via Anti-Oxidative Character in APP/PS1 Mutated Transgenic Mice | PLOS One [journals.plos.org]

- 3. Curculigoside A attenuates experimental cerebral ischemia injury in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of curculigoside in protecting against ischemic brain injury through regulation of oxidative stress and NF-κB and PI3K/Akt expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

The In Vitro Antioxidant Potential of Curculigoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigoside C, a phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and underlying mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

| Antioxidant Assay | Radical Species | This compound IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 50 | Vitamin C | - |

| Superoxide Radical Scavenging | Superoxide Anion (O₂⁻) | 86 | Vitamin C | 69 |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 37 | Vitamin C | - |

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a summary of reported values.[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections outline the methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Assay:

-

To a 96-well plate or cuvette, add a specific volume of the sample solution (e.g., 100 µL).

-

Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL).

-

For the blank, add the same volume of methanol instead of the sample solution.

-

For the control, add the sample solution to methanol without DPPH to account for any absorbance from the sample itself.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6][7]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the positive control.

-

Assay:

-

Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the ABTS•+ working solution without the sample.

-

A_sample is the absorbance of the ABTS•+ working solution with the sample.

-

The IC50 value is determined from the plot of scavenging percentage against concentration.

Superoxide Radical (O₂⁻) Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a purple formazan product. The scavenging of superoxide radicals by an antioxidant inhibits this reduction, and the decrease in formazan formation is measured spectrophotometrically.[8][9]

Materials:

-

Nitroblue tetrazolium (NBT)

-

Phenazine methosulfate (PMS)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

Positive control (e.g., Quercetin, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of NBT, PMS, and NADH in Tris-HCl buffer.

-

-

Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the buffer. Prepare similar dilutions for the positive control.

-

Assay:

-

In a reaction vessel, mix the sample solution, NBT solution, and NADH solution.

-

Initiate the reaction by adding the PMS solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the reaction mixture without the sample.

-

A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay generates highly reactive hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂). The ability of an antioxidant to scavenge these radicals is measured by monitoring the inhibition of a detection molecule's degradation.[10][11]

Materials:

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose (or another detection molecule like salicylic acid)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate buffer (pH 7.4)

-

This compound

-

Positive control (e.g., Mannitol)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare fresh aqueous solutions of FeSO₄, H₂O₂, and deoxyribose in phosphate buffer.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions in the buffer. Prepare similar dilutions for the positive control.

-

Assay:

-

To a reaction tube, add the sample solution, FeSO₄, and deoxyribose.

-

Initiate the Fenton reaction by adding H₂O₂.

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Stop the reaction by adding TCA, followed by the addition of TBA. Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop a pink chromogen.

-

Measurement: After cooling, measure the absorbance of the colored solution at 532 nm.

-

Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the reaction mixture without the sample.

-

A_sample is the absorbance of the reaction mixture with the sample.

-

The IC50 value is determined from the concentration-response plot.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying antioxidant mechanism, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the Superoxide Radical Scavenging Assay (NBT Method).

Caption: Workflow for the Hydroxyl Radical Scavenging Assay (Fenton Reaction).

Caption: General Mechanism of Radical Scavenging by this compound.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent antioxidant with significant free radical scavenging capabilities against a variety of reactive oxygen species. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the antioxidant properties of this promising natural compound. The provided workflows and mechanistic diagram serve to standardize experimental approaches and enhance the understanding of its mode of action. Further investigations are warranted to fully elucidate its potential therapeutic applications in diseases associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (this compound) | Phenols | 851713-74-1 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. pubcompare.ai [pubcompare.ai]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. scribd.com [scribd.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

The Anti-inflammatory Properties of Curculigoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside C, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has demonstrated significant anti-inflammatory activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription/nuclear factor-kappa B (JAK/STAT/NF-κB) pathway, the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome, and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with potent anti-inflammatory effects. This guide will delve into the scientific evidence supporting these claims.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response.

Inhibition of the JAK/STAT/NF-κB Signaling Pathway

The JAK/STAT and NF-κB signaling pathways are central to the production of pro-inflammatory cytokines. Evidence suggests that this compound can effectively suppress these pathways. In tumor necrosis factor-alpha (TNF-α) stimulated MH7A cells (a rheumatoid arthritis-derived fibroblast-like synoviocyte cell line), this compound has been shown to downregulate the expression of JAK1, JAK3, and STAT3. Furthermore, it upregulates the expression of cytosolic nuclear factor-kappa B (NF-κB) p65 and its inhibitor, IκB, suggesting that it inhibits the translocation of NF-κB to the nucleus, a critical step for the transcription of pro-inflammatory genes.[1]

References

Curculigoside C: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigoside C is a naturally occurring phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn.[1][2] Structurally, it is characterized by a glucose moiety attached to a phenolic backbone, which is believed to contribute to its wide range of pharmacological activities.[2] As a derivative of the more extensively studied Curculigoside A, this compound has demonstrated superior antioxidant and neuroprotective effects in certain assays.[3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential therapeutic applications, underlying mechanisms of action, and relevant experimental data. The information is intended to support further investigation and drug development efforts.

Core Therapeutic Applications

Research has highlighted several promising therapeutic areas for this compound and its parent compounds, primarily leveraging their antioxidant, anti-inflammatory, and cell-regulating properties.[2][5]

Osteoporosis

Curculigoside has shown significant potential as an osteoprotective agent for treating osteoporosis.[5][6] Its mechanisms involve modulating the differentiation and function of osteogenic cells, inhibiting inflammatory responses, and counteracting oxidative stress.[5][7] Studies demonstrate that it can regulate the balance between osteogenesis (bone formation) and adipogenesis (fat formation) in bone marrow mesenchymal stem cells (BMSCs), a critical factor in age-related bone loss.[8]

Mechanisms of Action in Osteoporosis:

-

Inhibition of Osteoclastogenesis: Curculigoside effectively inhibits the formation and bone resorption activity of osteoclasts by activating the Nrf2/Keap1 pathway and inhibiting the pro-inflammatory NF-κB pathway.[5] This dual action helps to reduce oxidative stress-induced bone degradation.

-

Promotion of Osteogenesis: The compound promotes the differentiation of adipose-derived stem cells (ADSCs) into osteoblasts, a process mediated by the PI3K-Akt signaling pathway.[9] It also upregulates the expression of key osteogenic markers such as RUNX2, ALP, and Osterix.[9] Another identified mechanism involves the activation of the MEK/ERK-TAZ axis, which encourages the commitment of BMSCs to the osteoblastic lineage over the adipocytic lineage.[8]

-

Anti-inflammatory and Antioxidant Effects: In dexamethasone-induced osteoblast injury models, Curculigoside protects cells by decreasing the production of reactive oxygen species (ROS) and inhibiting the release of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Signaling Pathways in Osteoporosis Treatment

Caption: this compound's dual-action mechanism in osteoporosis.

Quantitative Data: In Vivo Osteoporosis Studies

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| Ovariectomized (OVX) Rats | Curculigoside | Not Specified | Not Specified | Improved Bone Mineral Density (BMD), BV/TV, BS/BV, and Tb.Th; Reduced Tb.Sp. | [10][11] |

| Aging Mice | Curculigoside (CCG) | Not Specified | Not Specified | Ameliorated bone loss and marrow adiposity; Upregulated TAZ expression. | [8] |

| Dexamethasone-induced Mice | Curculigoside | Not Specified | Not Specified | Reduced serum SOD; Increased bone tissue SOD and CAT; Promoted osteogenic protein expression. | [5] |

Neurodegenerative Diseases (Alzheimer's Disease)

Curculigoside has demonstrated significant neuroprotective effects, positioning it as a potential therapeutic agent for Alzheimer's disease (AD).[12] Its activity centers on mitigating oxidative stress and mitochondrial dysfunction, which are key pathological features of AD.[12]

Mechanisms of Action in Neuroprotection:

-

Mitochondrial Protection: In L-glutamate-damaged HT22 hippocampal neurons, Curculigoside suppressed apoptosis, reduced the accumulation of ROS, stabilized mitochondrial membrane potential, and prevented excessive calcium influx.[12]

-

Reduction of AD Pathology: In APP/PS1 transgenic mice, a model for AD, a 4-week administration of Curculigoside improved memory and behavioral impairments.[12] It also reduced the deposition of amyloid-beta (Aβ) plaques and neurofibrillary tangles caused by tau hyperphosphorylation.[12]

-

Signaling Pathway Modulation: Proteomic analysis revealed that Curculigoside's neuroprotective effects are mediated primarily through the activation of the AMPK/Nrf2 signaling pathway, which helps regulate mitochondrial function.[12] It also decreases the activity of acetylcholinesterase (AChE) and inhibits the expression of BACE1, the primary β-secretase involved in Aβ production.[13][14]

Signaling Pathway in Alzheimer's Disease

Caption: Neuroprotective pathways of this compound in Alzheimer's Disease.

Quantitative Data: In Vivo Neuroprotection Studies

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| Aged Rats | Curculigoside | 20, 40 mg/kg/day (oral) | 14 days | Significantly improved latency and reduced errors in behavioral tests. | [14][15] |

| Aged Rats | Curculigoside | 10, 20, 40 mg/kg/day | 14 days | Decreased acetylcholinesterase (AChE) activity in the cerebrum. | [14][15] |

| APP/PS1 Mice | Curculigoside (CCG) | Not Specified | 4 weeks | Improved memory; Reduced Aβ deposition and tau phosphorylation; Suppressed oxidative stress. | [12] |

Anti-Inflammatory Applications

Curculigoside demonstrates potent anti-inflammatory and immunomodulatory effects, suggesting its utility in treating autoimmune diseases like rheumatoid arthritis (RA) and inflammatory conditions such as ulcerative colitis (UC).[1][5][16][17]

Mechanisms of Action in Inflammation:

-

Rheumatoid Arthritis: In type II collagen-induced arthritic (CIA) rats, Curculigoside treatment inhibited paw swelling and reduced arthritis scores.[1][16] It significantly decreased serum levels of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-12, and IL-17A.[1][16] The underlying mechanism is associated with the downregulation of the JAK/STAT/NF-κB signaling pathway.[1][16]

-

Ulcerative Colitis: Curculigoside has been shown to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis.[17] Its therapeutic effect is linked to the activation of the Keap1-Nrf2 interaction, which inhibits oxidative damage and autophagy in the intestinal epithelial barrier.[17]

Signaling Pathway in Rheumatoid Arthritis

Caption: Inhibition of the JAK/STAT/NF-κB pathway in Rheumatoid Arthritis.

Quantitative Data: Anti-inflammatory Studies

| Model | Treatment | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (CIA) Rats | Curculigoside | 50 mg/kg | Decreased serum levels of TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A. | [1] |

| RA-derived MH7A cells | Curculigoside | Concentration-dependent | Significantly inhibited cell proliferation. | [1][16] |

Antioxidant Properties

The antioxidant activity of Curculigoside is a cornerstone of its therapeutic effects across various disease models.[2][18] It acts as a potent scavenger of free radicals, protecting cells from oxidative damage.[2][18]

Quantitative Data: In Vitro Antioxidant Activity

| Assay | Target Radical | IC₅₀ (Curculigoside) | IC₅₀ (Positive Control) | Reference |

| DPPH Scavenging | DPPH | 50 µg/ml | 4.5 µg/ml (Vitamin C) | [18] |

| Superoxide Scavenging (NBT) | Superoxide (O₂⁻) | 86 µg/ml | 69 µg/ml (Vitamin C) | [18] |

| Hydroxyl Radical Scavenging | Hydroxyl (•OH) | 37 µg/ml | 86 µg/ml (Vitamin C) | [18] |

| Lipid Peroxidation Inhibition | Lipid Peroxides | 30 µg/ml | 102 µg/ml (Vitamin C) | [18] |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

A study using UPLC-MS/MS found that after intragastric administration, this compound exhibited rapid absorption but had low absolute bioavailability.[4][19] Twelve metabolites were identified in plasma, bile, urine, and feces, with major metabolic pathways including dehydration, glucosylation, demethylation, and sulfonation.[3][4][19]

Quantitative Data: Pharmacokinetics in Rats

| Parameter | 15 mg/kg Dose | 30 mg/kg Dose | 60 mg/kg Dose | Reference |

| Tₘₐₓ (h) | 0.106 | 0.111 | 0.111 | [3][4][19] |

| t₁/₂ (h) | 2.022 | 2.061 | 2.048 | [3][4][19] |

| Absolute Bioavailability (%) | 2.01 | 2.13 | 2.39 | [3][4][19] |

Experimental Protocols

This section details the methodologies cited in the research for key experiments involving Curculigoside.

Isolation and Extraction of Curculigoside

-

Source Material: Dried and powdered rhizomes of Curculigo orchioides.[1][15]

-

Extraction: The powdered material is extracted three times by reflux with 75% aqueous ethanol. The resulting filtrates are concentrated under a vacuum.[1][15]

-

Partitioning: The concentrated solution is successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[1][15]

-

Purification: The ethyl acetate fraction, which contains Curculigoside, is subjected to a series of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 chromatography, to isolate the pure compound.[1][15]

-

Identification: The structure of the isolated compound is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy and compared with previously reported data.[1]

In Vivo Animal Study Workflow (General)

Caption: General experimental workflow for in vivo animal studies.

-

Animal Models:

-

Osteoporosis: Ovariectomized (OVX) female Sprague-Dawley (SD) rats are commonly used to model postmenopausal osteoporosis.[11]

-

Spinal Cord Injury (SCI): A spinal cord contusion model is established in SD rats.[20]

-

Alzheimer's Disease: APPswe/PSEN1dE9 (APP/PS1) transgenic mice are used as a model for cerebral amyloid pathology.[12]

-

Rheumatoid Arthritis: Type II collagen is used to induce arthritis (CIA model) in rats.[1][16]

-

-

Drug Administration: Curculigoside is typically dissolved in a vehicle like normal saline and administered orally via gavage. Dosages in rat studies have ranged from 10 mg/kg to 50 mg/kg per day.[1][14][20]

-

Outcome Measures:

-

Behavioral Tests: For neuroprotection studies, tests like the Y-maze and step-down tests are used to assess learning and memory.[13][14]

-

Histological Analysis: Tissues (e.g., bone, spinal cord, joints) are collected, sectioned, and stained (e.g., H&E) for microscopic examination.[21]

-

Micro-CT Analysis: For osteoporosis studies, micro-computed tomography is used to analyze bone microarchitecture, including BMD, BV/TV, and Tb.Th.[10][11]

-

Biochemical Assays: Serum or tissue homogenates are used to measure levels of inflammatory cytokines (TNF-α, IL-6) via ELISA and oxidative stress markers (SOD, MDA, GSH) using specific assay kits.[1][5][20]

-

In Vitro Cell Study Protocols

-

Cell Lines:

-

Neuroprotection: PC12 cells or the HT22 hippocampal neuron cell line are used.[12][20]

-

Osteogenesis: Rat calvarial osteoblasts, adipose-derived stem cells (ADSCs), or MC3T3-E1 cells are employed.[9][22][23]

-

Inflammation: Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells are used.[1][16]

-

-

Induction of Injury/Stimulation:

-

Treatment: Cells are often pre-treated with various concentrations of Curculigoside (e.g., 1, 3, 10 µM) for a period (e.g., 2 hours) before co-incubation with the injury-inducing agent.[20]

-

Analytical Methods:

-

Cell Viability: MTT assay is used to assess cell viability after treatment.[20]

-

Western Blotting: Used to determine the protein expression levels of key signaling molecules (e.g., Nrf-2, NQO-1, Bcl-2, Caspase-3, p-Akt). GAPDH is typically used as an internal control.[9][20]

-

RT-qPCR: Used to measure the mRNA expression of target genes.[11]

-

ROS Measurement: Intracellular ROS levels are assessed using fluorescent probes like DCFH-DA.[20]

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of osteoporosis, neurodegeneration, and inflammatory diseases. Its multifaceted mechanism of action, primarily centered on potent antioxidant and anti-inflammatory activities, allows it to modulate key signaling pathways like Nrf2/Keap1, NF-κB, PI3K/Akt, and AMPK/Nrf2.

While the preclinical data are compelling, several challenges remain. The low oral bioavailability of this compound is a significant hurdle for clinical translation.[3][4] Future research should focus on:

-

Pharmacokinetic Optimization: Developing novel drug delivery systems (e.g., nanoparticles, liposomes) or performing structural modifications to enhance bioavailability and metabolic stability.

-

Target Identification: Further studies to elucidate the direct molecular binding targets of this compound.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human populations for its target indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 851713-74-1 [smolecule.com]

- 3. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS [mdpi.com]

- 4. Pharmacokinetic and Metabolism Studies of this compound by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curculigoside is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curculigoside-is-a-promising-osteoprotective-agent-for-osteoporosis-review - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Curculigoside Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice [frontiersin.org]

- 9. Curculigoside promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanism of action of curculigoside ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation [frontiersin.org]

- 11. Mechanism of action of curculigoside ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doaj.org [doaj.org]

- 13. mdpi.com [mdpi.com]

- 14. Ameliorative effects of curculigoside from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Curculigoside mitigates dextran sulfate sodium-induced colitis by activation of KEAP1-NRF2 interaction to inhibit oxidative damage and autophagy of intestinal epithelium barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Network pharmacology and experimental validation methods to reveal the active compounds and hub targets of Curculigo orchioides Gaertn in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural Products isolated from Curculigo orchioides - BioCrick [biocrick.com]

- 23. <i>Curculigo orchioides</i> Gaertn.: An Overview of Its Effects on Human Health - Journal of Health and Allied Sciences NU [jhas-nu.in]

Methodological & Application

Application Notes and Protocols for the Extraction of Curculigoside C from Curculigo orchioides Rhizomes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Curculigo orchioides Gaertn., commonly known as "Xian Mao" or "Kali Musli," is a valuable medicinal plant in traditional medicine. Its rhizomes are rich in various bioactive compounds, with Curculigoside C being a significant phenolic glucoside.[1] this compound has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] These properties make it a compound of interest for further research and potential drug development.

This document provides detailed application notes and protocols for the extraction, isolation, and quantification of this compound from the rhizomes of Curculigo orchioides. The methodologies described herein are compiled from various scientific studies to offer researchers a comprehensive guide.

Data Presentation: Quantitative Summary of Extraction and Anaytical Methods

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds from Curculigo orchioides.

Table 1: Comparison of Different Extraction Methods for this compound and Related Phenolic Glycosides

| Extraction Method | Solvent System | Temperature (°C) | Duration | Key Parameters/Observations | Yield/Efficiency | Reference |

| Soxhlet Extraction | 80% Acetone | 50 | 6 hours | Continuous extraction with fresh solvent. | Crude extract yield of 7.95% w/w. | [4] |

| Ethyl Acetate Reflux | Ethyl Acetate | Reflux temperature | 3 cycles, 50-60 min each | 15-20 L of solvent per kg of plant material. | Effective for selective extraction of phenolic glucosides. | [4][5] |

| Ultrasound-Assisted Extraction (UAE) | 60% Aqueous Ethanol | Not specified | Not specified | Ultrasonic power: 250 W, Frequency: 35 kHz. | Significantly reduces extraction time compared to conventional methods. | [4] |

| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | Not specified | 30 min | 10-20 times the volume of methanol to plant material. | A cost-effective and environmentally friendly method. | [6] |

| Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE) | 70% Ethanol | 50 | 15 min | Microwave power: 400 W, Material to solvent ratio: 1:8. | High extraction yield of 92.13% for Orcinol Glucoside. | [7][8] |

Table 2: HPLC Methods for Quantification of Curculigoside

| Column | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Reference |

| Intersil ODS-3 (150 mm x 4.6 mm, 5 µm) | Methanol:Water:Glacial Acetic Acid (45:80:1) | 283 | Not specified | [7][9] |

| C18 (250 mm x 4.6 mm, 5 µm) | Water:Acetonitrile (78:22) | 284 | Not specified | [7] |

| Nova-pak C18 (250 mm x 4.6 mm, 10 µm) | Methanol:Water (40:60) | 275 | 1.0 | [10] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a rapid and efficient method for extracting this compound using ultrasonication.

Materials and Equipment:

-

Dried and powdered rhizomes of Curculigo orchioides (100-120 mesh)[4]

-

80% Methanol in water (v/v)

-

Ultrasonic bath or probe sonicator (e.g., 250W, 35kHz)[6]

-

Beaker or flask

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Curculigo orchioides rhizomes.

-

Solvent Addition: Place the powdered rhizomes in a 250 mL beaker and add 100-200 mL of 80% methanol.[6]

-

Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for 30 minutes at a power of 250 W and a frequency of 35 kHz.[6]

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the methanol.

-

Drying and Storage: The resulting crude extract can be freeze-dried or dried in a vacuum oven. Store the dried extract at 4°C for further purification and analysis.

Protocol 2: Ethyl Acetate Reflux Extraction of this compound

This protocol outlines a conventional reflux extraction method using ethyl acetate, which is effective for selective extraction.

Materials and Equipment:

-

Dried and powdered rhizomes of Curculigo orchioides

-

Ethyl acetate

-

Reflux apparatus (round bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Sample and Solvent: Place 100 g of powdered rhizomes in a 2 L round bottom flask. Add 1.5-2.0 L of ethyl acetate.[4][5]

-

Reflux Extraction: Set up the reflux apparatus and heat the mixture to the boiling point of ethyl acetate using a heating mantle. Continue the reflux for 50-60 minutes.[5]

-

Multiple Extractions: Allow the mixture to cool, and then filter the extract. Return the plant residue to the flask and repeat the reflux extraction two more times with fresh ethyl acetate.[4]

-

Pooling and Concentration: Combine the filtrates from all three extraction cycles. Concentrate the pooled extract using a rotary evaporator to obtain the crude this compound extract.

-

Drying and Storage: Dry the crude extract under vacuum and store at 4°C.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in the extracts.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Intersil ODS-3, 150 mm x 4.6 mm, 5 µm)[7][9]

-

This compound standard

-

HPLC-grade methanol, water, and glacial acetic acid

-

Syringe filters (0.45 µm)

-

Autosampler vials

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and glacial acetic acid in a ratio of 45:80:1 (v/v/v). Degas the mobile phase before use.[7][9]

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

HPLC Analysis: Set the HPLC column temperature and flow rate (e.g., 1.0 mL/min). Set the UV detector wavelength to 283 nm.[9] Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The content of this compound in Curculigo orchioides typically ranges from 0.11% to 0.35%.[7][9]

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathway

Curculigoside has been shown to exert its anti-arthritic effects by modulating the JAK/STAT/NF-κB signaling pathway.[4][11]

Caption: Modulation of the JAK/STAT/NF-κB pathway by this compound.

References

- 1. Neuroprotective effects of curculigoside against Alzheimer’s disease via regulation oxidative stress mediated mitochondrial dysfunction in L-Glu-exposed HT22 cells and APP/PS1 mice [agris.fao.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Curculigoside exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Curculigoside inhibits osteoarthritis via the regulation of NLrP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Curculigoside Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]